1H-Imidazol-2-amine
Overview
Description
2-Aminoimidazole is a heterocyclic organic compound that features an imidazole ring with an amino group attached to the second carbon atom.
Mechanism of Action
Target of Action:
1H-Imidazol-2-amine interacts with specific molecular targets within living organisms. One of its primary targets is the enzyme histidine decarboxylase . This enzyme catalyzes the conversion of histidine (an amino acid) to histamine . Histamine plays crucial roles in various physiological processes, including immune responses, neurotransmission, and gastric acid secretion .
Mode of Action:
Upon binding to histidine decarboxylase, this compound inhibits its activity. As a result, the conversion of histidine to histamine is disrupted. This interaction leads to reduced histamine levels in the body. Histamine is involved in allergic reactions, inflammation, and gastric acid regulation. By modulating histamine production, this compound affects these processes .
Biochemical Pathways:
The affected pathway primarily revolves around histamine synthesis. When histidine decarboxylase is inhibited, histamine production decreases. Consequently, downstream effects related to histamine signaling are altered. These effects include immune responses, vasodilation, and neurotransmitter release .
Pharmacokinetics:
- Impact on Bioavailability : Its solubility in water and polar solvents contributes to its bioavailability .
Result of Action:
The reduction in histamine levels affects multiple cellular processes:
- Gastric Acid Regulation : Histamine stimulates acid secretion; inhibition of histidine decarboxylase may impact gastric acidity .
Action Environment:
Environmental factors influence this compound’s efficacy and stability:
: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. : Molecules | Free Full-Text | Imidazole: Synthesis, Functionalization, and Applications.
Biochemical Analysis
Biochemical Properties
2-Aminoimidazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of bacterial biofilms, disrupting the ability of bacteria to protect themselves . This interaction with bacterial response regulators is a key aspect of its biochemical properties .
Cellular Effects
In cellular processes, 2-Aminoimidazole has been observed to have significant effects. It has been reported to resensitize multidrug-resistant strains of bacteria to the effects of conventional antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoimidazole have been observed to change over time. For instance, it has been reported to increase the dispersion of Staphylococcus aureus biofilms by three orders of magnitude .
Metabolic Pathways
2-Aminoimidazole is involved in the biosynthesis of the imidazole moieties of histidine and purines . It is synthesized in both routes but used only in purine biosynthesis .
Subcellular Localization
One study has confirmed the presence of aminoimidazole ribonucleotide synthetase, an enzyme involved in the synthesis of 2-Aminoimidazole, in both mitochondria and plastids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with a nickel catalyst under mild conditions can yield disubstituted imidazoles . Another method involves the [3 + 2] dipolar cycloaddition of vinyl azides and cyanamide in the presence of potassium acetate as a base, using t-butanol and ethanol as solvents .
Industrial Production Methods: Industrial production of 2-aminoimidazole often involves the use of multi-component reactions, which are efficient and scalable. These methods typically employ catalysts and green chemistry principles to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
2-Aminoimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted imidazoles.
Substitution: Substitution reactions, particularly at the amino group, can produce a wide range of derivatives with diverse biological activities.
Common reagents used in these reactions include nickel catalysts for cyclization, potassium acetate for base-mediated reactions, and various solvents like t-butanol and ethanol . Major products formed from these reactions include disubstituted imidazoles and other imidazole derivatives .
Scientific Research Applications
2-Aminoimidazole has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and functional materials.
Biology: It is used in the study of enzyme inhibitors and as a scaffold for designing bioactive molecules.
Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminoimidazole is unique due to its versatile imidazole ring and amino group, which confer a wide range of biological activities. Similar compounds include:
Guanidine: Known for its strong basicity and use in pharmaceuticals.
Acylguanidine: Utilized in medicinal chemistry for its bioisosteric properties.
Benzamidine: Employed as an enzyme inhibitor in various biological studies.
Triazole: Widely used in the synthesis of pharmaceuticals and agrochemicals.
These compounds share some structural similarities with 2-aminoimidazole but differ in their specific applications and biological activities.
Properties
IUPAC Name |
1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-5-1-2-6-3/h1-2H,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPDDPLQZYCHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227953 | |
Record name | 2-Aminoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7720-39-0 | |
Record name | 2-Aminoimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7720-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The specific interactions of 2-aminoimidazole with its targets vary depending on the biological context. For example, some 2-aminoimidazole analogs target the response regulator PhoP, which affects outer membrane integrity in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae []. Another study found that a 2-aminoimidazole compound, AB-2-29, inhibits Mycobacterium abscessus biofilm formation, potentially by chelating zinc []. Additionally, certain 2-aminoimidazole derivatives act as antagonists of the human adenosine A3 receptor [].
ANone: 2-Aminoimidazole (1H-Imidazol-2-amine) has the molecular formula C3H5N3 and a molecular weight of 85.09 g/mol. Spectroscopic data can vary depending on the specific derivative and solvent used, but some key features include:
A: One study investigated a methacrylate polymer incorporating a 2-aminoimidazole derivative and found it resistant to biofilm colonization by Acinetobacter baumannii. Importantly, the polymer displayed no leaching of the 2-aminoimidazole derivative after two weeks in deionized water and was not hemolytic []. Further research is needed to fully characterize its material compatibility and stability under diverse conditions.
A: Computational methods, including receptor-based modeling, have been employed to investigate the binding mode of 2-aminoimidazole derivatives to target proteins. One study used these techniques to explore the interaction of novel 2-aminoimidazole and 2-aminoimidazolyl-thiazole derivatives with human adenosine A1, A2A, and A3 receptor subtypes []. Further computational studies could help to optimize the design of new 2-aminoimidazole derivatives with improved potency and selectivity.
ANone: Extensive SAR studies have been conducted on 2-aminoimidazole derivatives, revealing key structural features that influence their biological activity.
ANone: The stability of 2-aminoimidazole derivatives can vary depending on the specific substituents and environmental conditions. Further research is needed to systematically evaluate the stability of different 2-aminoimidazole derivatives and develop appropriate formulation strategies to enhance their stability, solubility, and bioavailability for specific applications.
ANone: Specific SHE regulations for 2-aminoimidazole and its derivatives vary depending on the geographic location and intended application. Researchers and manufacturers should consult relevant regulatory agencies and implement appropriate safety measures for handling and disposal.
A: While the specific PK/PD profiles of 2-aminoimidazole derivatives are not extensively covered in the provided research, one study showed that the compound 1-([18O2]-2-nitro-1-imidazolyl)-3-methoxy-2-propanol ([18O2]-misonidazole) could be synthesized with 18O labeling, enabling tracing and analysis of its metabolic fate in biological systems []. More research is needed to fully elucidate the ADME properties and in vivo efficacy of various 2-aminoimidazole derivatives.
ANone: The provided research does not extensively cover resistance mechanisms to 2-aminoimidazole. Further investigation is crucial to understand how resistance might develop and its potential impact on the efficacy of these compounds.
A: Toxicity studies on 2-aminoimidazole derivatives revealed varying levels of toxicity depending on the specific structural modifications. * Cytotoxicity: N1-substituted 5-aryl-2-aminoimidazoles exhibited a moderate safety window against tumor cell lines, while the introduction of a (cyclo-)alkyl chain at the 2N-position increased the therapeutic index significantly. These findings indicate that 2N-substituted 5-aryl-2-aminoimidazoles possess a better safety profile [].* Effects on bone cells: The 2N-substituted compounds displayed the lowest toxicity towards human osteoblasts and bone marrow-derived mesenchymal stem cells, even supporting bone cell survival for up to 4 weeks and not hindering their osteogenic differentiation potential. These results highlight their potential for applications in orthopedic implants []. * Toxicity in Caenorhabditis elegans: Fecundity assays in C. elegans demonstrated that the compounds dihydrosventrin, RA, and SPAR exhibited minimal toxicity at concentrations well above their biofilm dispersion/inhibition levels. This suggests a favorable safety profile for these specific 2-aminoimidazole compounds [].Further investigation is necessary to establish a comprehensive safety profile for different 2-aminoimidazole derivatives.
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